N-(2-methoxyethyl)quinolin-2-amine
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Overview
Description
N-(2-methoxyethyl)quinolin-2-amine is a chemical compound with the molecular formula C12H14N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)quinolin-2-amine typically involves the reaction of quinoline with 2-methoxyethylamine. One common method is the nucleophilic substitution reaction where quinoline is reacted with 2-methoxyethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)quinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions include quinolin-2-one derivatives, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-(2-methoxyethyl)quinolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-one: A derivative of quinoline with similar chemical properties.
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Another quinoline derivative with anticancer properties.
Uniqueness
N-(2-methoxyethyl)quinolin-2-amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-(2-methoxyethyl)quinolin-2-amine |
InChI |
InChI=1S/C12H14N2O/c1-15-9-8-13-12-7-6-10-4-2-3-5-11(10)14-12/h2-7H,8-9H2,1H3,(H,13,14) |
InChI Key |
YVLUYIDOYQXEDK-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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